
Ganirelix acetate
概要
説明
ガニレリクス (酢酸塩) は、合成デカペプチドであり、ゴナドトロピン放出ホルモンアンタゴニストとして作用します。主に、早発性黄体形成ホルモンサージを抑制することで排卵を制御する、生殖補助医療に用いられます。 この化合物は、ゴナドトロピン分泌を迅速かつ可逆的に抑制することで知られており、生殖治療において貴重なツールとなっています .
2. 製法
合成経路と反応条件: ガニレリクス (酢酸塩) は、固相ペプチド合成 (SPPS) 法を用いて合成されます。このプロセスは、ペプチド配列に従って側鎖保護されたアミノ酸を逐次的にカップリングする工程を含みます。Fmoc/tBu合成戦略が一般的に用いられ、アミノ酸は1つずつアミノ樹脂担体にカップリングされます。カップリング後、Fmoc保護基が除去され、N末端がアセチル化されます。 次に、側鎖保護基が除去され、ペプチドを精製してガニレリクス (酢酸塩) を得ます .
工業的製法: 工業的な設定では、ガニレリクス (酢酸塩) の合成は、高速液体クロマトグラフィー (HPLC) 精製を伴う大規模 SPPS を含みます。 反応溶媒として水を使用し、プロセス中の特定の pH 値を維持することにより、製品収率と純度が大幅に向上します .
準備方法
Synthetic Routes and Reaction Conditions: Ganirelix (acetate) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves sequential coupling of amino acids with side chain protection according to the peptide sequence. The Fmoc/tBu synthesis strategy is commonly employed, where amino acids are coupled one by one to an amino resin carrier. After coupling, the Fmoc protecting group is removed, and the N-terminal is acetylated. The side chain protective groups are then removed, and the peptide is purified to obtain Ganirelix (acetate) .
Industrial Production Methods: In industrial settings, the synthesis of Ganirelix (acetate) involves large-scale SPPS with high-performance liquid chromatography (HPLC) purification. The use of water as a reaction solvent and maintaining specific pH values during the process significantly improves product yield and purity .
化学反応の分析
Synthetic Routes and Reaction Mechanisms
Ganirelix acetate is synthesized via solid-phase peptide synthesis (SPPS) with optimized coupling, deprotection, and side-chain modification steps.
Optimized Reaction Conditions
A comparative study of synthesis parameters revealed the following optimal conditions :
Experiment | Molar Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
6 | 1:2:1% | 25 | 3 | 55 | 99.65 |
8 | 1:2:1% | 35 | 3 | 40 | 99.50 |
Higher yields (55%) and purity (99.65%) were achieved at 25°C with a 3-hour reaction time .
Metabolic Pathways and Degradation Reactions
This compound undergoes enzymatic cleavage in vivo, producing peptide fragments without hepatic cytochrome P450 involvement .
Primary Metabolites
- 1-4 and 1-6 Peptide Fragments : Identified in feces (17.1–18.4% of dose) .
- Intact Compound : 50–70% remains in plasma 4 hours post-IV administration .
Pharmacokinetic Parameters
Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) |
---|---|---|
t₁/₂ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 |
Cₘₐₓ (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 |
AUC (ng·h/mL) | 96 ± 12 | 77.1 ± 9.8 |
Steady-state serum concentrations are achieved after 3 days of dosing .
Stability and Degradation Under Environmental Stress
This compound’s stability is influenced by temperature, humidity, and solvent composition.
Solubility and Solvent Compatibility
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable for 24 hours |
DMSO | 30 | Stable for >1 week |
PBS (pH 7.2) | 10 | Stable for ≤24 hours |
Thermal and Humidity Stress
Exposure to 40°C/75% RH for 14 days caused:
- Secondary Structure Changes : Reduced α-helix content from 28% to 18% (CD spectroscopy) .
- Aggregation : Increased β-sheet formation observed via FTIR .
Degradation Pathways
- Enzymatic Hydrolysis : Cleavage at Tyr⁵-Ser⁶ and Ser⁶-D-homoArg⁷ bonds .
- Oxidative Stress : No significant degradation under ambient O₂ .
Critical Analysis of Reaction Byproducts
科学的研究の応用
Pharmacological Properties
Ganirelix acetate functions by inhibiting premature luteinizing hormone (LH) surges, which are critical in preventing the premature maturation of ovarian follicles. This mechanism allows for better control over the timing of ovulation and enhances the success rates of assisted reproductive technologies.
- Molecular Structure : this compound has a molecular weight of 1570.4 and is characterized by high aqueous solubility and stability due to D-amino acid substitutions. It exhibits a ninefold higher receptor-binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant of .
Controlled Ovarian Hyperstimulation
This compound is primarily utilized in COH protocols for IVF. Studies have demonstrated its effectiveness in reducing the duration of treatment and the amount of gonadotropins required compared to other GnRH agonists.
- Efficacy : In a comparative study involving 240 women undergoing IVF, those treated with this compound required significantly less gonadotropin and had earlier human chorionic gonadotropin (hCG) administration compared to those receiving leuprolide acetate. The clinical pregnancy rate was also higher in the ganirelix group, particularly among women under 35 years .
- Safety : this compound has shown a favorable safety profile with fewer injection site reactions compared to leuprolide acetate. In trials, moderate and severe reactions were reported at rates of 11.9% and 0.6% for ganirelix versus 24.4% and 1.1% for leuprolide .
Prevention of Premature LH Surges
The primary indication for this compound is the prevention of premature LH surges during ovarian stimulation cycles.
- Clinical Trials : A phase III trial demonstrated that ganirelix effectively suppressed LH surges without significant differences in oocyte retrieval rates or pregnancy outcomes compared to leuprolide acetate . Another study confirmed that no patients experienced premature LH surges when treated with ganirelix .
Comparative Studies
In addition to its primary applications, various studies have compared ganirelix with other GnRH antagonists:
Case Studies and Research Findings
Several case studies have documented the successful application of this compound in clinical settings:
- Study on Infertile Women : A prospective randomized controlled study involving 236 women demonstrated that a newly developed pre-filled syringe of ganirelix showed comparable IVF outcomes to traditional formulations, confirming its efficacy and safety .
- Long-term Effects : Research has indicated that ganirelix's effects on hormone suppression are reversible, making it suitable for patients requiring temporary hormonal modulation during fertility treatments .
作用機序
ガニレリクス (酢酸塩) は、下垂体ゴナドトロフのゴナドトロピン放出ホルモン受容体に競合的に結合することで作用します。この作用により、黄体形成ホルモンと卵胞刺激ホルモンの分泌が迅速かつ可逆的に抑制されます。 ゴナドトロピン放出ホルモンアゴニストとは異なり、ガニレリクス (酢酸塩) はゴナドトロピンレベルの初期上昇を引き起こさず、早発性黄体形成ホルモンサージを予防する上で効果的です .
類似化合物との比較
ガニレリクス (酢酸塩) は、他のゴナドトロピン放出ホルモンアンタゴニストとアゴニストと比較されます。
セトロレリクス: 生殖治療に用いられるもう1つのゴナドトロピン放出ホルモンアンタゴニスト。両方の化合物は作用機序が似ていますが、アミノ酸配列と薬物動態が異なります。
独自性: ガニレリクス (酢酸塩) は、作用開始が迅速で、ゴナドトロピンの初期サージがないため、生殖治療中の早発性排卵予防に好ましい選択肢となっています .
類似化合物:
- セトロレリクス
- リュープロリド
- デガレリクス
生物活性
Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
This compound functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:
- Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.
- Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant () of 0.4 nM .
- No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption and elimination:
- Administration : Typically administered via subcutaneous injection.
- Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .
- Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .
- Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Single Dose (250 mcg) | Multiple Dose (250 mcg) |
---|---|---|
(h) | 1.1 | 1.1 |
(h) | 12.8 | 16.2 |
(ng/mL) | 14.8 | 11.2 |
AUC (ng•h/mL) | 96 | 77.1 |
Clearance (L/h) | 2.4 | 3.3 |
Volume of Distribution (L) | 43.7 | 76.5 |
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:
- Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .
- Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .
Case Study Insights
A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.
Safety Profile
This compound has been deemed safe for use in clinical settings:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ganirelix acetate as a GnRH antagonist, and how does it suppress LH surges in controlled ovarian hyperstimulation (COH)?
this compound competitively binds to pituitary GnRH receptors, blocking endogenous GnRH signaling and suppressing LH secretion. Its synthetic decapeptide structure includes amino acid substitutions (positions 1, 2, 3, 6, 8, 10) that enhance receptor antagonism. This rapid, reversible suppression prevents premature LH surges during COH, enabling controlled follicular development. Pharmacodynamic studies confirm its dose-dependent inhibition of LH, with steady-state serum concentrations achieved after 3 days of administration .
Q. What are the standard pharmacokinetic parameters of this compound, and how do they influence dosing protocols?
this compound exhibits linear pharmacokinetics (125–500 µg dose range) with 91.1% bioavailability after subcutaneous injection. Peak serum concentrations occur within 1 hour, and protein binding is 81.9%. Excretion occurs primarily via feces (75.1%) and urine (22.1%), with a mean volume of distribution of 43.7 L. These parameters support once-daily dosing starting on Day 6–7 of recombinant FSH therapy, as validated in Phase III trials .
Q. How is this compound integrated into COH protocols for IVF, and what are the key clinical endpoints?
this compound (250 µg/day) is initiated on Day 6–7 of recombinant FSH administration and continued until hCG trigger. Key endpoints include:
- Follicle size (≥17 mm diameter via ultrasound).
- Serum LH and estradiol (E2) levels.
- Prevention of premature LH surges (<10 mIU/mL). Clinical trials show optimal pregnancy rates at 250 µg, with median E2 levels of 1,160 pg/mL on hCG day .
Advanced Research Questions
Q. How can researchers address contradictions in study outcomes when comparing this compound to other LH surge suppression agents (e.g., medroxyprogesterone acetate)?
A 2019 RCT compared Ganirelix (0.25 mg/day) with oral MPA (10 mg/day) in oocyte donors. While MPA showed comparable oocyte yield (15.1 vs. 14.6 MII), pregnancy rates were lower (31% vs. 46%). Researchers must consider confounding factors (e.g., endometrial effects of MPA) and design studies with rigorous blinding, stratification by ovarian reserve, and freeze-all protocols to isolate drug-specific outcomes .
Q. What methodological considerations are critical for dose-finding studies of this compound in diverse patient populations?
Dose-ranging studies (e.g., Protocol 38602) should:
- Use adaptive trial designs to adjust FSH/Ganirelix ratios based on individual follicular response.
- Monitor LH suppression thresholds (e.g., <1.0 mIU/mL for high-risk patients).
- Stratify cohorts by BMI, age, and ovarian reserve to assess pharmacokinetic variability. Studies note that doses >250 µg reduce E2 levels (e.g., 441 pg/mL at 2,000 µg), compromising endometrial receptivity .
Q. How should researchers interpret discrepancies between in vitro binding assays and in vivo efficacy of this compound?
In vitro assays report an IC50 of 3.6 nM for GnRH receptor antagonism, but in vivo efficacy depends on:
- Protein binding and tissue distribution.
- Interaction with endogenous FSH/LH dynamics.
- Individual variability in cytochrome P450 metabolism. Bridging this gap requires physiologically based pharmacokinetic (PBPK) modeling and population pharmacokinetic analyses .
Q. What experimental designs are optimal for evaluating this compound’s safety in preclinical models, given its teratogenic risks?
Animal studies in pregnant rats/rabbits (10–30 µg/day) showed increased litter resorption but no fetal abnormalities. Researchers should:
- Use longitudinal designs to assess post-treatment ovarian recovery.
- Monitor progesterone rebound and corpus luteum function.
- Conduct multi-generational studies to rule out epigenetic effects .
Q. Methodological Guidance
- Data Analysis : Use mixed-effects models to account for repeated hormone measurements (LH, E2) in COH trials. Reference Table II (Protocol 38602) for dose-response trends .
- Statistical Power : For non-inferiority trials (e.g., MPA vs. Ganirelix), set margins (e.g., -3 MII) based on historical data and use two-sided t-tests with α=0.05 .
- Ethical Considerations : Exclude participants with PCOS or low ovarian reserve to reduce heterogeneity, as per inclusion criteria in key trials .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
Record name | Ganirelix acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANIRELIX ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。